

Application Notes and Protocols for the Spectrophotometric Determination of Azelaic Acid Concentration

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Compound of Interest

Compound Name: *Azinic acid*

Cat. No.: *B1255432*

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A Note on "**Azinic Acid**": The term "**Azinic acid**" does not correspond to a recognized chemical compound. This document pertains to the analysis of Azelaic Acid, a related dicarboxylic acid, and it is presumed that this was the intended analyte.

Introduction

Azelaic acid, a naturally occurring saturated dicarboxylic acid, is utilized in various dermatological preparations for its anti-inflammatory, antimicrobial, and antikeratinizing properties.[1] Accurate and precise quantification of Azelaic acid in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. This document outlines a straightforward and cost-effective UV-visible spectrophotometric method for the determination of Azelaic acid concentration. The described method is based on the measurement of the absorbance of an Azelaic acid solution in a phosphate buffer at its wavelength of maximum absorbance (λ_{max}).[2][3][4] This technique offers a rapid and accessible alternative to more complex chromatographic methods, which often require a derivatization step due to Azelaic acid's lack of a strong chromophore.[1][5]

Principle

The method is based on the principle that Azelaic acid exhibits absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The concentration of Azelaic acid in a solution is directly proportional to its absorbance at a specific wavelength, as described by the Beer-

Lambert law. The analysis is performed by measuring the absorbance of Azelaic acid in a phosphate buffer solution at a pH of 6.8, where it shows maximum absorbance at 204 nm.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of Azelaic acid, validated according to the International Conference on Harmonization (ICH) guidelines.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Optical Characteristics and Method Parameters

| Parameter | Value | Reference |
|--|---------------------------|---|
| Wavelength of Maximum Absorbance (λ_{max}) | 204 nm | [2] [3] [4] [6] |
| Solvent/Blank | Phosphate Buffer (pH 6.8) | [2] [3] [4] |
| Linearity Range | 10-50 $\mu\text{g/mL}$ | [2] [3] [4] |
| Correlation Coefficient (r^2) | > 0.999 | [6] |

Table 2: Validation Summary

| Validation Parameter | Result | Reference |
|-----------------------------|----------------------|-----------|
| Accuracy (% Recovery) | 98.67% - 101.33% | |
| Precision (% RSD) | | |
| - Intraday | < 2% | |
| - Interday | < 2% | |
| Limit of Detection (LOD) | 0.5 $\mu\text{g/mL}$ | |
| Limit of Quantitation (LOQ) | 1.5 $\mu\text{g/mL}$ | |

Experimental Protocols

Materials and Reagents

- Azelaic Acid (Reference Standard)
- Potassium Dihydrogen Phosphate (KH_2PO_4)
- Sodium Hydroxide (NaOH)
- Distilled or Deionized Water
- Pharmaceutical formulation containing Azelaic acid (for sample analysis)

Equipment

- UV-Visible Spectrophotometer (double beam)
- Quartz cuvettes (1 cm path length)
- Analytical balance
- pH meter
- Volumetric flasks
- Pipettes
- Sonicator

Preparation of Solutions

1. Phosphate Buffer (pH 6.8):

- Dissolve a suitable amount of Potassium Dihydrogen Phosphate in distilled water.
- Adjust the pH to 6.8 using a Sodium Hydroxide solution.
- Make up the final volume with distilled water.

2. Standard Stock Solution of Azelaic Acid (e.g., 100 $\mu\text{g/mL}$):

- Accurately weigh 10 mg of Azelaic acid reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and make up the volume with the phosphate buffer (pH 6.8).
- Sonicate if necessary to ensure complete dissolution.

3. Preparation of Calibration Standards:

- From the standard stock solution, prepare a series of dilutions to obtain concentrations ranging from 10 to 50 $\mu\text{g/mL}$ using the phosphate buffer (pH 6.8).^{[2][3][4]} For example, pipette 1, 2, 3, 4, and 5 mL of the stock solution into separate 10 mL volumetric flasks and make up the volume with the buffer.

4. Preparation of Sample Solution:

- For a pharmaceutical formulation (e.g., a cream), accurately weigh an amount of the formulation equivalent to 10 mg of Azelaic acid.
- Transfer it to a suitable container and dissolve it in a known volume of phosphate buffer (pH 6.8).
- The mixture may need to be sonicated and then centrifuged or filtered to remove any insoluble excipients.
- Dilute the resulting solution with the phosphate buffer to obtain a theoretical concentration within the linearity range (10-50 $\mu\text{g/mL}$).

Spectrophotometric Measurement

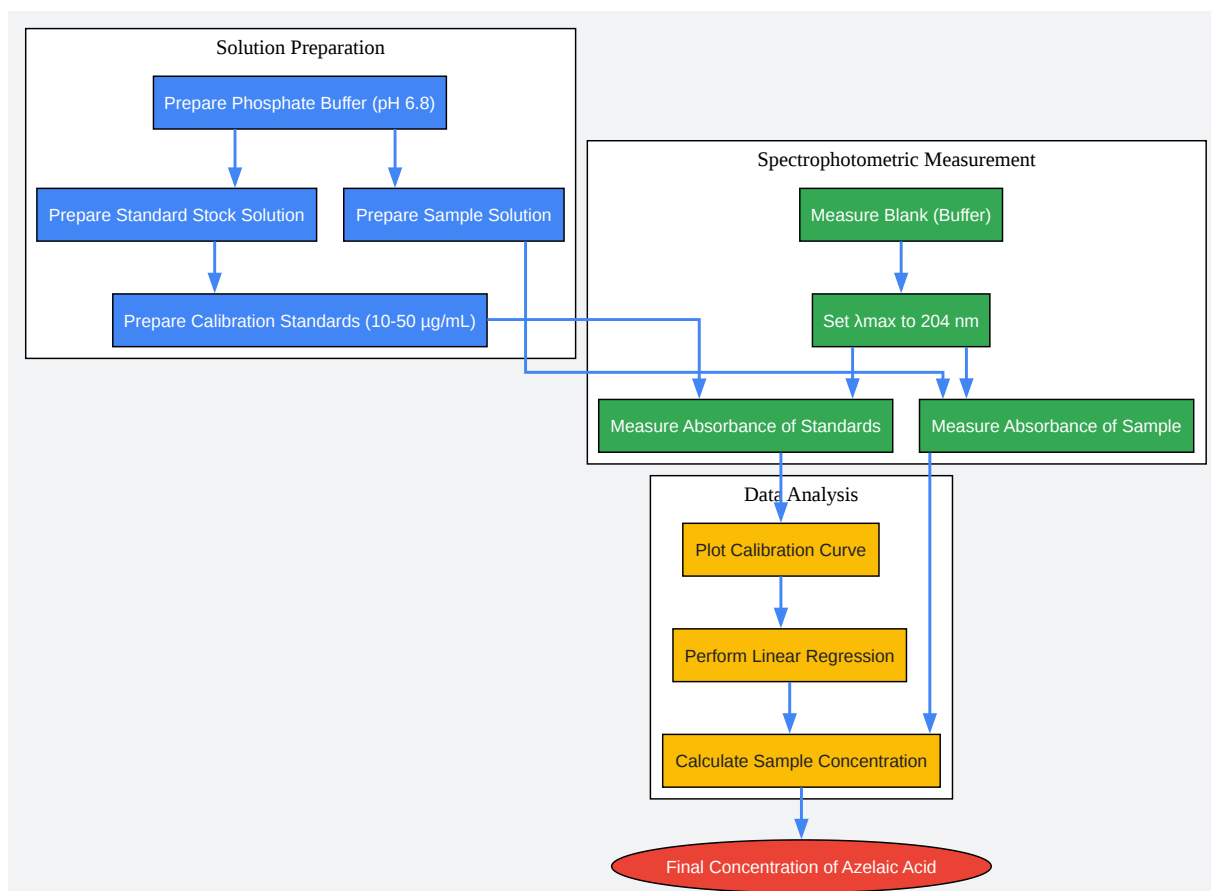
- Set the UV-Visible spectrophotometer to scan a wavelength range of 200-400 nm.^{[2][3][4]}
- Use the phosphate buffer (pH 6.8) as the blank to zero the instrument.
- Record the UV spectrum of a diluted standard solution of Azelaic acid to determine the wavelength of maximum absorbance (λ_{max}), which should be at 204 nm.^{[2][3][4][6]}

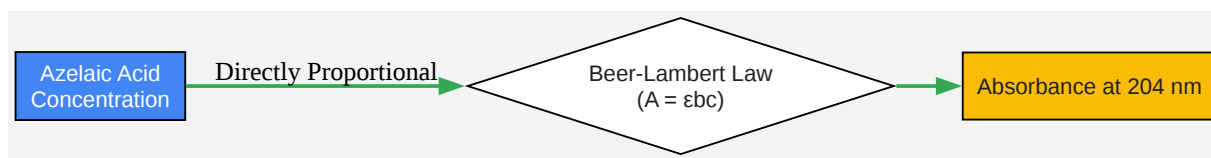
- Set the instrument to measure the absorbance at 204 nm.
- Measure the absorbance of each of the prepared calibration standards.
- Measure the absorbance of the prepared sample solution.

Data Analysis

- Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2).
- Quantification: Determine the concentration of Azelaic acid in the sample solution by substituting its absorbance value into the regression equation.
- Calculate the amount of Azelaic acid in the original pharmaceutical formulation, taking into account the dilutions made.

Visualizations





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